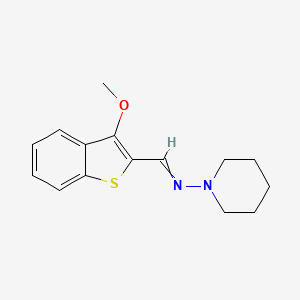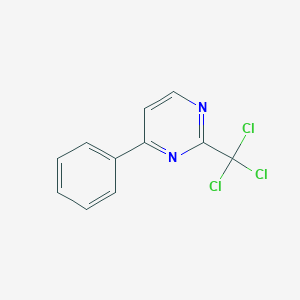![molecular formula C35H51ClO2S2 B14345648 (Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride CAS No. 104165-64-2](/img/structure/B14345648.png)
(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride is a complex organic compound with a unique structure that includes a decyloxyphenyl group and a dithiolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride typically involves multiple steps, starting with the preparation of the decyloxyphenyl and dithiolylidene intermediates. These intermediates are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include decyl bromide, phenol, and various sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as flash-within-flash Joule heating, which allows for the rapid and efficient synthesis of high-quality materials . This method reduces energy consumption and minimizes the production of harmful byproducts, making it a more sustainable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene moiety to a dithiol.
Substitution: The decyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols. Substitution reactions can result in a variety of alkyl or aryl derivatives.
Scientific Research Applications
(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of (Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but a simpler structure.
tert-Butyl carbamate: Another compound with similar functional groups but different applications.
Uniqueness
(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride stands out due to its complex structure, which imparts unique chemical and biological properties
Properties
CAS No. |
104165-64-2 |
|---|---|
Molecular Formula |
C35H51ClO2S2 |
Molecular Weight |
603.4 g/mol |
IUPAC Name |
3,5-bis(4-decoxyphenyl)dithiol-1-ium;chloride |
InChI |
InChI=1S/C35H51O2S2.ClH/c1-3-5-7-9-11-13-15-17-27-36-32-23-19-30(20-24-32)34-29-35(39-38-34)31-21-25-33(26-22-31)37-28-18-16-14-12-10-8-6-4-2;/h19-26,29H,3-18,27-28H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FRYOSUBEURPLPR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=[S+]S2)C3=CC=C(C=C3)OCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



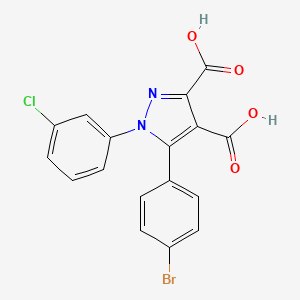
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
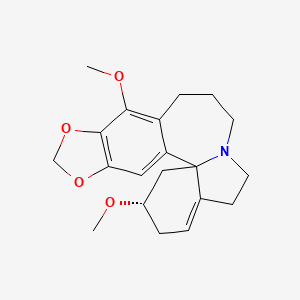
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)

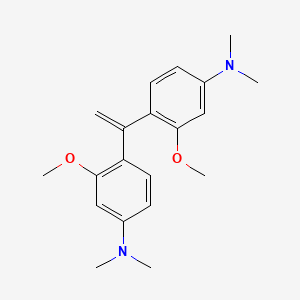
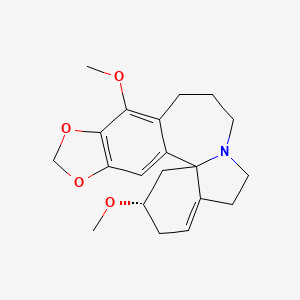
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)


![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)
